molecular formula C17H27N3O3 B6991361 Tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate

Tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate

Cat. No.: B6991361
M. Wt: 321.4 g/mol
InChI Key: MBZVDOOBQYZUDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)19-7-5-14(6-8-19)11-15-12-18-20(13-15)9-10-22-4/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZVDOOBQYZUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CN(N=C2)CCOC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways and targets are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl-substituted pyrazoles and piperidines, such as:

Uniqueness

The uniqueness of tert-butyl 4-[[1-(2-methoxyethyl)pyrazol-4-yl]methylidene]piperidine-1-carboxylate lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a pyrazole ring, piperidine ring, and tert-butyl group makes it a valuable compound for various research applications .

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